1-Chloro-4-(4-chlorobutyl)benzene
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Overview
Description
1-Chloro-4-(4-chlorobutyl)benzene, also known as 4-Phenylbutyl chloride, is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where a butyl chain substituted with chlorine atoms is attached to the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(4-chlorobutyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. The process involves the reaction of benzene with 1,4-dichlorobutane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where benzene and 1,4-dichlorobutane are continuously fed into the reactor along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(4-chlorobutyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The butyl chain can be oxidized to form various functional groups such as alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: 4-Phenylbutanol, 4-Phenylbutylamine.
Oxidation: 4-Phenylbutanoic acid.
Reduction: 4-Phenylbutane.
Scientific Research Applications
1-Chloro-4-(4-chlorobutyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-chlorobutyl)benzene primarily involves electrophilic aromatic substitution reactions. The chlorine atoms on the butyl chain act as leaving groups, allowing nucleophiles to attack the benzene ring. This results in the formation of various substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1-Chloro-4-phenylbutane: Similar structure but lacks the second chlorine atom on the butyl chain.
4-Phenylbutyl chloride: Another name for 1-Chloro-4-(4-chlorobutyl)benzene.
1-Chloro-4-phenoxybutane: Contains an ether linkage instead of a second chlorine atom.
Uniqueness: this compound is unique due to the presence of two chlorine atoms on the butyl chain, which allows for a wider range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
1-chloro-4-(4-chlorobutyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLHXEZIZGHURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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